molecular formula C11H23NO2 B13576021 Tert-butyl 3-amino-2,2,3-trimethylbutanoate

Tert-butyl 3-amino-2,2,3-trimethylbutanoate

Cat. No.: B13576021
M. Wt: 201.31 g/mol
InChI Key: QGEAZEMXLXWPCX-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-2,2,3-trimethylbutanoate is an organic compound with the molecular formula C9H19NO2. It is a derivative of butanoic acid, featuring a tert-butyl ester group and an amino group. This compound is of interest in organic synthesis and various industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-2,2,3-trimethylbutanoate typically involves the esterification of 3-amino-2,2,3-trimethylbutanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted amines or esters.

Scientific Research Applications

Tert-butyl 3-amino-2,2,3-trimethylbutanoate finds applications in several fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2,2,3-trimethylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, influencing the compound’s biological activity. The ester group may undergo hydrolysis, releasing the active amino acid derivative.

Comparison with Similar Compounds

  • Tert-butyl 3-amino-2,2-dimethylbutanoate
  • Tert-butyl 3-amino-2,2,3-trimethylpentanoate
  • Tert-butyl 3-amino-2,2,3-trimethylhexanoate

Comparison: Tert-butyl 3-amino-2,2,3-trimethylbutanoate is unique due to its specific structural arrangement, which imparts distinct reactivity and stability. Compared to its analogs, it may exhibit different solubility, melting points, and reactivity profiles, making it suitable for specialized applications.

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

tert-butyl 3-amino-2,2,3-trimethylbutanoate

InChI

InChI=1S/C11H23NO2/c1-9(2,3)14-8(13)10(4,5)11(6,7)12/h12H2,1-7H3

InChI Key

QGEAZEMXLXWPCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)C(C)(C)N

Origin of Product

United States

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